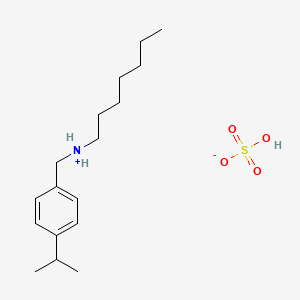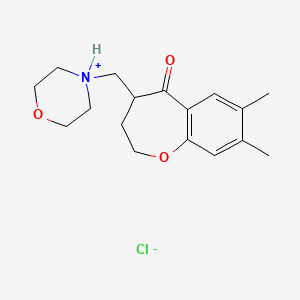
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final product’s structure. Common synthetic routes may include:
Cyclization reactions: to form the benzoxepin ring.
Alkylation reactions: to introduce the dimethyl groups.
Aminomethylation reactions: to attach the morpholinomethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Affecting signaling pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxepin derivatives: Compounds with similar benzoxepin structures.
Morpholine derivatives: Compounds with similar morpholinomethyl groups.
Uniqueness
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
96401-78-4 |
|---|---|
Molekularformel |
C17H24ClNO3 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
7,8-dimethyl-4-(morpholin-4-ium-4-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-12-9-15-16(10-13(12)2)21-6-3-14(17(15)19)11-18-4-7-20-8-5-18;/h9-10,14H,3-8,11H2,1-2H3;1H |
InChI-Schlüssel |
ONGMPOLRDUFVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OCCC(C2=O)C[NH+]3CCOCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)


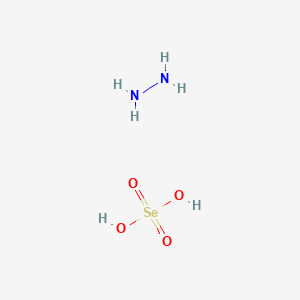
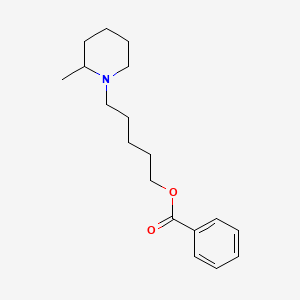

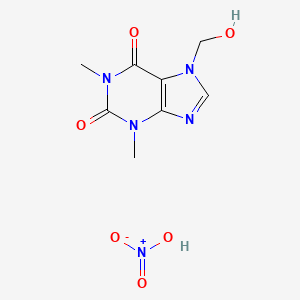
![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)

